
1,2,7,9-Tetrabromo-dibenzofuran
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Overview
Description
1,2,7,9-Tetrabromo-dibenzofuran (C₁₂H₄Br₄O) is a halogenated dibenzofuran derivative with bromine atoms substituted at the 1, 2, 7, and 9 positions. Dibenzofurans are structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), but brominated analogs like this compound exhibit distinct physicochemical and biological properties due to bromine’s higher electronegativity and larger atomic radius compared to chlorine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:
Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.
Electrophilic Aromatic Substitution: This method involves the use of bromine or bromine-containing reagents in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,7,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with hydroxyl or alkoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated dibenzofurans, while oxidation can produce dibenzofuran quinones .
Scientific Research Applications
Medicinal Chemistry
Inhibition of Protein Kinase CK2
One of the significant applications of 1,2,7,9-Tetrabromo-dibenzofuran is its potential as an inhibitor of protein kinase CK2, which is implicated in various neoplastic diseases. Research indicates that derivatives of dibenzofuran compounds exhibit potent inhibitory effects on CK2 activity. For instance, compounds derived from dibenzofuran demonstrated IC50 values as low as 5 nM, indicating strong binding affinity and potential for therapeutic use against cancer cells . The ability to induce apoptosis selectively in neoplastic cells while sparing non-cancerous cells highlights its promising role in cancer treatment strategies.
Case Study: Silmitasertib
Silmitasertib (previously known as CX-4945) is a CK2 inhibitor currently undergoing clinical trials for various cancers. Its development was influenced by findings related to dibenzofurans. The compound's effectiveness in inhibiting CK2-dependent signaling pathways underscores the therapeutic potential of this compound derivatives in oncology .
Environmental Science
Degradation Studies
Research into the environmental impact of brominated dibenzofurans has revealed their persistence and bioaccumulation potential. Studies have shown that certain bacteria can degrade dibenzofurans into less harmful metabolites. Understanding the degradation pathways is crucial for assessing the environmental risks associated with these compounds .
Toxicological Assessments
The toxicity equivalency factor (TEF) concept has been applied to evaluate the relative potencies of brominated dibenzofurans compared to their chlorinated analogues. This assessment helps in understanding their environmental toxicity and guiding regulatory measures for chemical safety .
Material Science
Flame Retardants
Brominated compounds like this compound are utilized as flame retardants in various materials. Their effectiveness stems from their ability to inhibit combustion processes. However, the environmental persistence and potential health hazards associated with these compounds necessitate careful evaluation and regulation .
Summary Table of Applications
Application Area | Details |
---|---|
Medicinal Chemistry | Inhibitor of protein kinase CK2; induces apoptosis in cancer cells; potential cancer therapy. |
Environmental Science | Degradation pathways studied; assessments of toxicity and bioaccumulation risks. |
Material Science | Used as flame retardants; effectiveness in combustion inhibition; concerns over persistence. |
Mechanism of Action
The mechanism of action of 1,2,7,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function . The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers of Tetrabromo-dibenzofuran
The position of bromine substitution critically influences properties. Key isomers and their characteristics include:
Compound | Bromine Positions | logPoct/wat | logWS | McVol (ml/mol) | Molecular Weight (g/mol) |
---|---|---|---|---|---|
1,2,7,9-Tetrabromo-dibenzofuran | 1,2,7,9 | Not reported | Not reported | 197.430* | 483.776 |
1,2,8,9-Tetrabromo-dibenzofuran | 1,2,8,9 | 6.636 | -13.47 | 197.430 | 483.776 |
1,3,7,9-Tetrabromo-dibenzofuran | 1,3,7,9 | Not reported | Not reported | 197.430 | 483.776 |
Source: *Note: McVol (molecular volume) is identical across isomers due to similar molecular frameworks, but logP and water solubility (logWS) vary with bromine positioning.
Comparison with Chlorinated Analogs
Halogen type significantly impacts environmental behavior:
Compound | Halogen Type | logPoct/wat (Estimated) | Environmental Persistence |
---|---|---|---|
This compound | Bromine | ~6–7 | High (resists hydrolysis) |
2,3,7,8-Tetrachloro-dibenzofuran | Chlorine | ~6.1–6.5 | Extreme (toxic equivalence factor = 0.1–1) |
Source :
- Brominated analogs generally exhibit higher logP values than chlorinated ones due to bromine’s larger size, increasing lipid solubility and bioaccumulation risks .
- Chlorinated dibenzofurans (e.g., 2,3,7,8-TCDF) are more extensively studied for toxicity, with 2,3,7,8-TCDF acting as a dioxin-like compound .
Comparison with Brominated Diphenyl Ethers
Brominated diphenyl ethers (BDEs), used as flame retardants, share applications but differ structurally:
Property | This compound | 3,3',4,5'-Tetrabromo-diphenyl ether |
---|---|---|
Core Structure | Furan ring | Ether linkage |
logPoct/wat | ~6.6 (isomer-dependent) | ~7.2–7.5 |
Environmental Degradation | Forms lower brominated furans under UV | Debrominates to tri-/octa-BDEs |
Source :
- Dibenzofurans are more resistant to UV degradation than BDEs. For example, 2,3,7,8-tetrabromo-dibenzofuran remained stable under UV irradiation, while decabromodiphenyl ether degraded to octa-/tri-BDEs .
Immunosuppressive Activity vs. Other Dibenzofurans
Structural modifications in dibenzofurans significantly influence bioactivity:
- A synthetic dibenzofuran derivative with an enamino diketo group showed enhanced immunosuppressive effects (e.g., inhibition of T-cell proliferation) compared to its parent compound, (-)-mycousnine .
Key Research Findings
Isomer-Specific Degradation : Brominated dibenzofurans degrade into lower brominated isomers under UV light, but the 2,3,7,8-substituted isomer is more recalcitrant than others .
Structural-Activity Relationships : The position of bromine atoms affects electronic properties, which may influence toxicity pathways or pharmacological activity .
Biological Activity
1,2,7,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran that has garnered attention due to its significant biological activities. This compound features four bromine atoms at specific positions (1, 2, 7, and 9) on the dibenzofuran structure, contributing to its unique chemical properties and potential applications in various fields including pharmacology and environmental science.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₄Br₄O
- Molecular Weight : Approximately 483.776 g/mol
The presence of bromine atoms enhances the compound's reactivity and interaction with biological molecules, which may lead to alterations in enzyme activity or receptor functions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of cellular membranes or inhibition of essential enzymes in microbial cells .
- Anticancer Potential : Investigations into its anticancer properties suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's interactions with specific molecular targets are thought to disrupt critical signaling pathways involved in cell proliferation.
The mechanism of action for this compound is primarily based on its ability to interact with biological molecules:
- Enzyme Inhibition : The bromine atoms can form strong bonds with proteins and enzymes, leading to changes in their activity. This can disrupt metabolic pathways essential for cell survival .
- Receptor Interaction : The compound may also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various brominated dibenzofurans, including this compound. Results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria when exposed to this compound. The Minimum Inhibitory Concentration (MIC) was determined to be notably low compared to other brominated compounds.
Investigation of Anticancer Effects
In a separate study focused on cancer cell lines, this compound demonstrated potent cytotoxic effects against LNCaP prostate cancer cells. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, indicating that the compound effectively triggers programmed cell death in these cells .
Comparative Analysis with Similar Compounds
Compound Name | Bromination Pattern | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | 1, 2, 7, 9 | High | Moderate |
2,3,7,8-Tetrabromo-dibenzofuran | 2, 3, 7, 8 | Moderate | High |
1,2-Dibenzofuran | None | Low | Low |
The comparative analysis highlights the unique positioning of bromine atoms in influencing both antimicrobial and anticancer activities.
Q & A
Basic Questions
Q. What analytical methods are recommended for detecting 1,2,7,9-Tetrabromo-dibenzofuran in environmental matrices?
High-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting brominated dibenzofurans at trace levels. This method enables isomer-specific identification and quantification, critical for distinguishing this compound from structural analogs. For example, 2,3,7,8-Tetrabromo-dibenzofuran was identified in egg and broiler fat using GC-HRMS, even when traditional bioassays yielded false positives . Calibration curves with correlation coefficients (R² > 0.98) and isotope dilution techniques ensure precision .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary tools. Single-crystal X-ray diffraction provides precise bond angles and Br-substitution patterns, as demonstrated in studies of related brominated dihydrofurans . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm purity and isotopic labeling, particularly for ¹³C-enriched analogs used in environmental tracing .
Q. What synthetic routes are used to prepare this compound?
Bromination of dibenzofuran precursors under controlled conditions (e.g., using Br₂ or N-bromosuccinimide in polar solvents) is common. Optimization includes temperature (70–100°C) and stoichiometric ratios (1.08 equivalents of brominating agent). Post-synthesis purification involves column chromatography and recrystallization, with GC analysis to verify >99.5% purity .
Q. What safety protocols are critical when handling brominated dibenzofurans?
Adhere to regulations for "First-Class Specific Chemical Substances" (e.g., Japan’s CSCL). Use fume hoods, PPE (gloves, goggles), and closed systems to minimize exposure. Waste must be treated as hazardous due to potential bioaccumulation and toxicity. Compliance with occupational exposure limits (e.g., 50 μg/mL in toluene solutions) is mandatory .
Advanced Research Questions
Q. How do researchers resolve discrepancies between bioassay and chromatographic results for brominated dibenzofurans?
Bioassays like DR CALUX may overestimate toxicity due to cross-reactivity with non-target compounds. Confirmatory GC-HRMS is essential to rule out false positives. For instance, 2,3,7,8-TBDF was misidentified as dioxins in bioassays but clarified via HRMS screening . Method validation includes spiked recovery tests and inter-laboratory comparisons to ensure specificity.
Q. What experimental setups are used to study thermal degradation pathways?
Perfectly stirred reactors (PSRs) at 500–950°C simulate pyrolysis/oxidation kinetics. Dilute gas-phase concentrations (~2 ppm) are generated via sublimation, with product quantification by GC-MS. Rate constants for unimolecular decomposition (e.g., C-Br bond cleavage) are derived using computational models (e.g., G3(MP2)//B3LYP) .
Q. How do bromination patterns influence bioaccumulation potential?
Higher bromination (e.g., pentabromo vs. tetrabromo derivatives) increases lipophilicity (log Kow), enhancing bioaccumulation in fatty tissues. In vitro assays using hepatic microsomes assess metabolic stability, while QSAR models predict environmental persistence based on Br substitution .
Q. What computational methods predict thermochemical properties of brominated dibenzofurans?
Density functional theory (DFT) calculates gas-phase enthalpies of formation (ΔfH°). Experimental validation includes bomb calorimetry (e.g., ΔfH° = 55.0 ± 3.9 kJ·mol⁻¹ for dibenzofuran) and sublimation enthalpy measurements. These data inform risk assessments of combustion byproducts .
Q. What challenges arise in modeling adsorption behavior of brominated dibenzofurans?
Langmuir isotherms describe monolayer adsorption on activated carbon, with diffusion coefficients influenced by temperature. For example, dibenzofuran adsorption on Norit RB1 follows solid-surface diffusion, with mass transfer coefficients increasing at higher temperatures .
Q. How are enzymatic pathways leveraged for bioremediation of brominated dibenzofurans?
Rhodococcus opacus SAO101 employs dioxygenases for lateral ring cleavage, converting dibenzofuran into non-toxic metabolites. Gene knockout studies (e.g., dfdA mutations) and RT-qPCR (2−ΔΔCT method) quantify enzyme expression during degradation .
Properties
CAS No. |
617707-70-7 |
---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,7,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H |
InChI Key |
CSGTYBFHYFXINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Br)Br)Br)Br |
Origin of Product |
United States |
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